1-Methyl-5-nitro-1H-indole
Overview
Description
1-Methyl-5-nitro-1H-indole is a derivative of the indole compound, which is an important structure in organic chemistry and pharmacology. Indoles contain a benzene ring fused to a pyrrole ring and are prevalent in a wide array of natural and synthetic compounds. The specific nitration at the 5-position introduces unique chemical properties, making it significant for various chemical reactions and studies.
Synthesis Analysis
The synthesis of 1-Methyl-5-nitro-1H-indole derivatives typically involves the direct, room-temperature electrochemical reduction of substituted o-nitrostyrenes. This process occurs at carbon cathodes in specific solvents with appropriate supporting electrolytes and in the presence of proton donors (Du, Brosmer, & Peters, 2011). Another method involves one-pot three-component reactions under room temperature, using certain Lewis acid catalysts (Bhat, Dar, Ahmad, & Khan, 2017).
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-nitro-1H-indole derivatives can be characterized by various spectroscopic techniques including X-ray diffraction, FTIR, FT-Raman, and NMR analysis. These analyses confirm the planarity of the indole ring and provide detailed information on intermolecular interactions, such as hydrogen bonding and crystal packing (Errossafi et al., 2015).
Chemical Reactions and Properties
1-Methyl-5-nitro-1H-indole engages in various chemical reactions including nucleophilic addition reactions, electrophilic substitutions, and cycloadditions. These reactions are influenced by the nitro group at the 5-position, which significantly alters the reactivity of the indole ring (Pelkey, Barden, & Gribble, 1999).
Scientific Research Applications
Electrosynthesis from o-Nitrostyrenes
A novel procedure for synthesizing derivatives of 1H-indole, including 1-Methyl-5-nitro-1H-indole, involves the electrochemical reduction of substituted o-nitrostyrenes. This process, conducted at room temperature, utilizes carbon cathodes in N,N-dimethylformamide with a supporting electrolyte and a proton donor (Du, Brosmer, & Peters, 2011).
Synthesis and Functionalization Techniques
Substituted indole nuclei, including 1-Methyl-5-nitro-1H-indole, are integral to many biologically active compounds. Their synthesis and functionalization have been explored for over a century, with modern techniques often involving palladium-catalyzed reactions. These reactions are notable for their tolerance of various functionalities and applicability to complex molecules (Cacchi & Fabrizi, 2005).
Reactions with Nitrogen Dioxide and Nitrous Acid
Research shows that the reaction of 1-Methyl-5-nitro-1H-indole with nitrogen dioxide or nitrous acid in aprotic solvents like benzene leads to the formation of various nitroso and isonitroso indole derivatives. This demonstrates the compound's reactivity and potential for creating diverse derivatives (Astolfi et al., 2006).
Crystal Structure Analysis
The crystal structure of derivatives of 1-Methyl-5-nitro-1H-indole has been analyzed, revealing insights into the molecular geometry and intermolecular interactions. Such studies are crucial for understanding the physical properties and potential applications of these compounds (Errossafi et al., 2015).
Nitrosation and Nitration Reactions
1-Methyl-5-nitro-1H-indole undergoes various nitrosation and nitration reactions. These processes are significant for exploring the chemical behavior of the compound under different conditions and for synthesizing novel derivatives (Challis & Lawson, 1973).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-5-nitroindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBQSCHRKSBGKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184021 | |
Record name | 1H-Indole, 1-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-nitro-1H-indole | |
CAS RN |
29906-67-0 | |
Record name | 1H-Indole, 1-methyl-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029906670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 1-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.